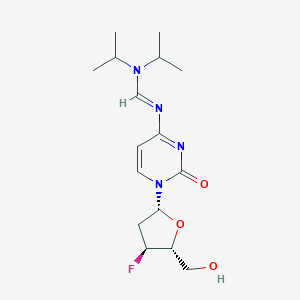
Ipmfddc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPMFDDC (N-isopropyl-2-(2-methoxyphenyl)-N-methylacetamide) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
IPMFDDC exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and neurodegenerative diseases. IPMFDDC also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
IPMFDDC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activity of COX-2, an enzyme involved in inflammation. In addition, IPMFDDC has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPMFDDC in lab experiments is its low toxicity. Studies have shown that IPMFDDC has minimal toxicity in vitro and in vivo. However, one limitation is that IPMFDDC is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on IPMFDDC. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, more research is needed to understand the mechanism of action of IPMFDDC and its potential side effects.
In conclusion, IPMFDDC is a promising compound that has potential therapeutic properties for the treatment of various medical conditions. Its low toxicity and multiple biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
IPMFDDC can be synthesized using a one-pot reaction method that involves the condensation of N-methylacetamide with 2-methoxybenzaldehyde in the presence of isopropylamine. The reaction is carried out at room temperature and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
IPMFDDC has been studied for its potential use in treating various medical conditions such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that IPMFDDC has anti-inflammatory, anti-tumor, and neuroprotective properties.
Propiedades
Número CAS |
141018-21-5 |
|---|---|
Fórmula molecular |
C16H25FN4O3 |
Peso molecular |
340.39 g/mol |
Nombre IUPAC |
N'-[1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-N,N-di(propan-2-yl)methanimidamide |
InChI |
InChI=1S/C16H25FN4O3/c1-10(2)21(11(3)4)9-18-14-5-6-20(16(23)19-14)15-7-12(17)13(8-22)24-15/h5-6,9-13,15,22H,7-8H2,1-4H3/t12-,13+,15+/m0/s1 |
Clave InChI |
GYFKTPHLEZJCMH-GZBFAFLISA-N |
SMILES isomérico |
CC(C)N(C=NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F)C(C)C |
SMILES |
CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C |
SMILES canónico |
CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C |
Sinónimos |
IPMFDDC N4-((diisopropylamino)methylene)-3'-fluoro-2',3'-dideoxycytidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



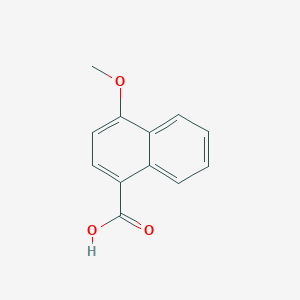
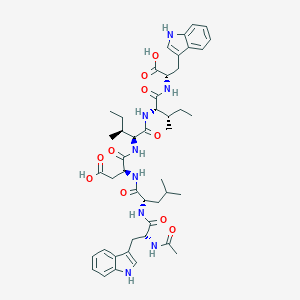
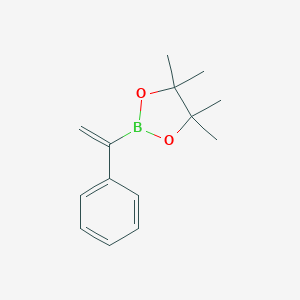
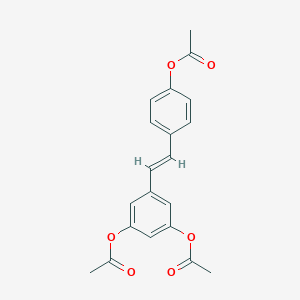
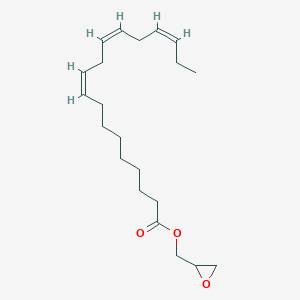
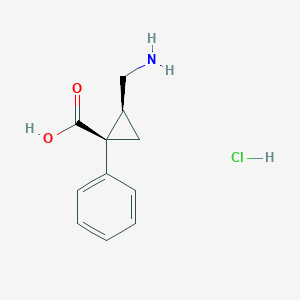
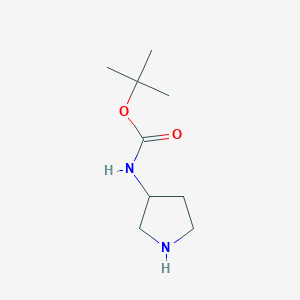
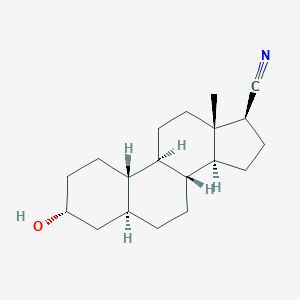
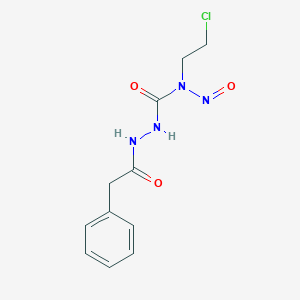
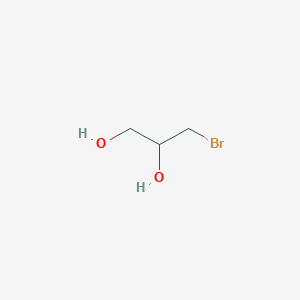
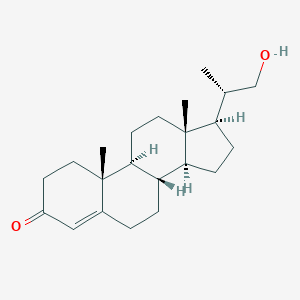
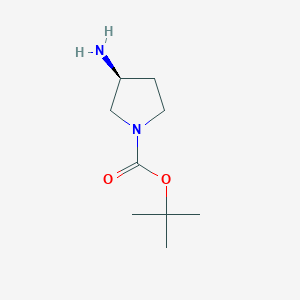
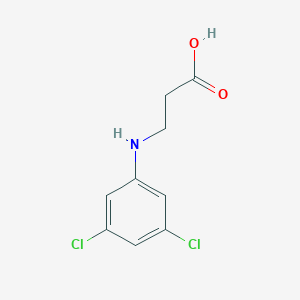
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)